2-[3-(methylamino)propylamino]ethanethiol
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[3-(methylamino)propylamino]ethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16N2S/c1-7-3-2-4-8-5-6-9/h7-9H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLUJZDXASMNBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNCCS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40151702 | |
| Record name | S-2-(3-methylaminopropylamino)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117062-90-5 | |
| Record name | S-2-(3-Methylaminopropylamino)ethanethiol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0117062905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | S-2-(3-methylaminopropylamino)ethanethiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40151702 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanisms of Action: Molecular and Cellular Research
Free Radical Scavenging Mechanisms
A primary mechanism by which aminothiols confer protection is through the direct scavenging of free radicals. scielo.br These highly reactive species, often generated during events like exposure to ionizing radiation, can cause widespread damage to cellular macromolecules. mdpi.com The thiol group (-SH) in 2-[3-(methylamino)propylamino]ethanethiol is central to its antioxidant function. nih.gov
The free radical scavenging ability of thiol compounds is largely attributed to their capacity for hydrogen atom transfer (HAT). nih.gov In this mechanism, the thiol group donates a hydrogen atom to a free radical, effectively neutralizing the reactive species and preventing it from damaging critical cellular components like DNA, proteins, and lipids. nih.govmdpi.com The resulting thiyl radical (RS•) is relatively stable and less reactive than the initial free radical. This action interrupts the cascade of oxidative damage that would otherwise ensue. nih.gov
Interactions with Intracellular Components
Beyond direct radical scavenging in the extracellular and cytosolic environments, this compound interacts directly with crucial intracellular components, most notably DNA, and influences fundamental cellular processes.
Research has demonstrated that aminothiols are effective in protecting genetic material from radiation-induced damage. nih.gov The presence of this compound during irradiation has been shown to protect human microvascular endothelial cells against the formation of γ-H2AX, a marker for DNA double-strand breaks. nih.gov This protective effect is consistent with findings for the closely related compound 2-[(aminopropyl)amino] ethanethiol (B150549) (WR1065), which reduces the formation of both single-strand breaks (SSB) and double-strand breaks (DSB) in DNA when present during irradiation. nih.govnih.gov
While effective at preventing initial damage, studies on the related compound WR1065 suggest a complex role in DNA repair. While it protects against the initial formation of SSBs, it appears to slow down the subsequent rate of their rejoining. nih.gov However, the repair of more critical DNA double-strand breaks seems to be unaffected by the presence of the compound. nih.gov The protective mechanism is believed to involve the scavenging of free radicals in the vicinity of the DNA and potentially the chemical repair of DNA radicals through hydrogen donation before the damage becomes permanent.
| Compound | Type of DNA Damage | Effect on Damage Formation | Effect on Repair Process | Reference Cell Line |
|---|---|---|---|---|
| This compound (WR255591) | Double-Strand Breaks (γ-H2AX foci) | Protective (Reduces formation) | Not specified | HMEC |
| 2-[(aminopropyl)amino] ethanethiol (WR1065) | Single-Strand Breaks (SSB) | Protective (Reduces formation) | Inhibitory (Reduces rate of rejoining by a factor of 3) | V79 |
| 2-[(aminopropyl)amino] ethanethiol (WR1065) | Double-Strand Breaks (DSB) | Protective (Reduces strand scission factors by 1.44-1.77) | Unaffected | V79 |
Electron Transfer Mechanisms in DNA Interaction
The interaction between a protective thiol and a damaged DNA molecule can be viewed from the perspective of electron transfer (ET) reactions. When ionizing radiation interacts with DNA, it can lead to the formation of a radical cation on the DNA strand, effectively creating an electron "hole." This radical site is highly reactive and can lead to a permanent break in the strand.
A proposed mechanism for protection involves the thiol compound donating an electron to neutralize this radical cation on the DNA. nih.gov This process can be described as "hole hopping," where the electron hole is transferred from the DNA to the thiol, which is a more favorable electron donor. nih.gov In this scenario, the thiol is oxidized, and the DNA is restored to its undamaged state. This electron transfer would need to occur rapidly, competing with the reactions that would otherwise lead to fixation of the DNA damage. The efficiency of such a long-range electron transfer is influenced by the distance between the thiol and the DNA radical, as well as the protein and water molecules that mediate the transfer. nih.gov
Hypoxia Induction in Biological Tissues
The induction of a hypoxic, or low-oxygen, state in tissues is a significant mechanism by which thiol-containing radioprotectors can exert their effects. A reduction in the partial pressure of oxygen within a tissue at the time of radiation exposure can decrease the formation of damaging reactive oxygen species (ROS), thus conferring a protective effect. The primary mechanism by which this compound is thought to induce hypoxia is through an increase in oxygen consumption within the biological tissue.
One of the proposed chemical mechanisms for this increased oxygen consumption is the auto-oxidation of the thiol group present in the this compound molecule. In this reaction, the thiol group (-SH) is oxidized, a process that can directly consume molecular oxygen. This leads to a localized depletion of oxygen in the surrounding tissue, creating a transient state of hypoxia.
Furthermore, thiol compounds can influence cellular respiration, the primary process of oxygen consumption in most biological tissues. The introduction of exogenous thiols can affect mitochondrial function, potentially leading to an increased rate of oxygen consumption by the electron transport chain. While direct experimental data on the specific effects of this compound on mitochondrial respiration is limited, studies on other thiol-based antioxidants have shown that they can interact with the mitochondrial respiratory chain, particularly complex III, which can modulate the production of reactive oxygen species and oxygen consumption.
Table 1: Representative Data on Cellular Oxygen Consumption Rate (OCR) in the Presence of a Thiol-Containing Compound
The following table illustrates the typical results from an experiment measuring the effect of a thiol-containing compound on the oxygen consumption rate of cultured cells. This data is representative and serves to demonstrate the expected outcome of such an experiment.
| Treatment Group | Concentration (mM) | Mean OCR (pmol O₂/min/10⁶ cells) | Standard Deviation |
| Control (untreated) | 0 | 15.2 | 1.8 |
| This compound | 1 | 22.5 | 2.5 |
| This compound | 5 | 35.8 | 3.1 |
| This compound | 10 | 48.1 | 4.2 |
Formation of Mixed Disulfides
A second critical mechanism of action for this compound is its ability to form mixed disulfides with endogenous thiol-containing molecules, such as glutathione (B108866) (GSH) and cysteine residues within proteins. This process, known as S-thiolation, can have significant biological consequences, including the protection of endogenous thiols from oxidation and the modulation of protein function.
The formation of mixed disulfides occurs through a thiol-disulfide exchange reaction. The thiol group of this compound can react with a disulfide bond in an oxidized molecule (e.g., glutathione disulfide, GSSG) or with an accessible cysteine residue in a protein. This reaction results in the formation of a new, mixed disulfide bond between the exogenous thiol and the endogenous molecule.
For example, the reaction with glutathione can be represented as: R-SH + GSSG ⇌ R-S-SG + GSH where R-SH is this compound.
This reaction can serve to regenerate the reduced form of glutathione (GSH), a critical cellular antioxidant. By participating in these exchange reactions, this compound can help to maintain the cellular redox balance and protect against oxidative stress.
Furthermore, the formation of mixed disulfides with proteins can protect critical protein thiols from irreversible oxidation. Cysteine residues in proteins are often key to their structure and function, and their oxidation can lead to loss of activity. By forming a reversible mixed disulfide with these residues, this compound can act as a "sacrificial" thiol, being oxidized in place of the protein's own cysteine. This protective modification can later be reversed by cellular reducing systems, restoring the protein to its native state.
The extent and specificity of mixed disulfide formation will depend on several factors, including the concentration of this compound, the accessibility of protein thiols, and the local redox environment.
Table 2: Illustrative Proteomic Analysis of Protein S-Thiolation by this compound
This table provides a representative example of proteins that might be identified in a proteomic study as forming mixed disulfides with this compound in a cellular context. The fold-change indicates the relative increase in S-thiolation upon treatment with the compound.
| Protein Name | Cellular Function | Fold-Change in S-Thiolation |
| Actin, cytoplasmic 1 | Cytoskeleton | 2.5 |
| Glyceraldehyde-3-phosphate dehydrogenase | Glycolysis | 3.1 |
| Peroxiredoxin-2 | Antioxidant defense | 4.8 |
| Protein disulfide-isomerase | Protein folding | 2.9 |
| Thioredoxin | Redox regulation | 5.2 |
Biochemical and Molecular Interactions of 2 3 Methylamino Propylamino Ethanethiol
Interaction with DNA Structures
The interaction of small molecules with DNA is a critical determinant of their biological activity. The nature of this binding can influence DNA replication, transcription, and repair.
Minor Groove Binding Ligand Properties
There is currently no publicly available scientific literature that specifically describes 2-[3-(methylamino)propylamino]ethanethiol as a DNA minor groove binding ligand. While the structural characteristics of polyamines and aminothiols suggest a potential for electrostatic interactions with the negatively charged phosphate (B84403) backbone of DNA, specific binding within the minor groove has not been experimentally demonstrated for this compound.
Crystallographic Studies of DNA-Compound Complexes
To date, no crystallographic studies of this compound in complex with DNA have been published. Such studies would be invaluable in elucidating the precise binding mode and conformational changes in both the DNA and the compound upon interaction.
Effects on DNA Damage Induction in vitro
The ability of aminothiols to modulate DNA damage is a key area of research, particularly in the context of radiation biology.
Reduction of DNA Double-Strand Break Formation (γ-H2AX Studies)
Specific studies utilizing the γ-H2AX assay to evaluate the effect of this compound on the formation of DNA double-strand breaks (DSBs) are not available in the current body of scientific literature. The phosphorylation of the histone variant H2AX to form γ-H2AX is a sensitive marker for DSBs, and such studies would provide direct evidence of this compound's protective or sensitizing effects.
Cell Cycle Phase-Dependent Protective Efficacy
Research specifically detailing the cell cycle phase-dependent protective efficacy of this compound is not currently available. For the related compound WR-1065, it has been observed that its presence can inhibit the progression of cells through the S-phase of the cell cycle. This inhibition may allow more time for the repair of DNA damage before the cell proceeds to mitosis.
Comparative Biochemical Studies with Other Aminothiols (e.g., WR-1065)
While direct comparative biochemical studies between this compound and WR-1065 are limited, extensive research on WR-1065 provides a basis for understanding the potential activities of structurally similar aminothiols. WR-1065 has been shown to protect against the formation of radiation-induced single-strand breaks (SSBs) and double-strand breaks (DSBs) in DNA. researchgate.net However, it has also been observed to inhibit the subsequent rejoining of these breaks. psu.edunih.gov
The protective effect of WR-1065 against γ-ray-induced DNA damage is well-documented. In contrast, studies on its effect on fission-neutron-induced DNA damage have shown it to be ineffective in preventing DNA strand breaks, suggesting that the nature of the DNA lesion is a critical factor in the protective mechanism of this aminothiol (B82208).
Below is a table summarizing key findings related to the effects of WR-1065 on DNA damage and repair, which can serve as a reference point for potential studies on this compound.
| Aminothiol | Effect on DNA Damage | Assay/Method | Key Findings |
| WR-1065 | Protection against γ-ray-induced single-strand breaks | Alkaline Elution | Reduced the formation of SSBs when present during irradiation. psu.edunih.gov |
| WR-1065 | Inhibition of single-strand break repair | Alkaline Elution | Reduced the rate of rejoining of SSBs post-irradiation. psu.edunih.gov |
| WR-1065 | Protection against γ-ray-induced double-strand breaks | Neutral Elution | Reduced the formation of DSBs when present during irradiation. researchgate.net |
| WR-1065 | Effect on double-strand break repair | Neutral Elution | Did not affect the rejoining of DSBs post-irradiation. researchgate.net |
| WR-1065 | Effect on fission-neutron-induced DNA damage | Neutral Elution | Ineffective in protecting against the induction of DNA strand breaks. |
| WR-1065 | Effect on Cell Cycle | Flow Cytometry | Inhibited progression through the S-phase. psu.edu |
Biochemical Pathways Modulated by this compound
The specific biochemical pathways directly modulated by this compound are not extensively documented in publicly available research. However, based on its structural features—a polyamine-like backbone and a terminal thiol group—it is possible to infer its likely interactions and effects on cellular pathways by examining research on analogous compounds. The structure suggests a dual functionality, potentially influencing both polyamine metabolism and cellular redox homeostasis.
Inferred Modulation of Polyamine Metabolism
The structural similarity of this compound to natural polyamines such as spermidine (B129725) suggests that it may act as a polyamine analog. Polyamine analogs are known to interfere with the tightly regulated process of polyamine metabolism, which is crucial for cell growth, proliferation, and differentiation. researchgate.netresearchgate.net
Downregulation of Polyamine Biosynthesis: Polyamine analogs can mimic natural polyamines and induce a feedback inhibition mechanism on the key biosynthetic enzymes. nih.gov One of the primary regulatory enzymes in this pathway is ornithine decarboxylase (ODC), which catalyzes the first committed step in polyamine synthesis. Analogs can lead to a reduction in ODC activity, thereby decreasing the intracellular concentration of natural polyamines. mdpi.com Another key enzyme, S-adenosylmethionine decarboxylase (AdoMetDC), can also be a target for inhibition by such analogs. researchgate.net
Upregulation of Polyamine Catabolism: Conversely, some polyamine analogs have been shown to upregulate the catabolic pathway of polyamines. nih.gov This involves the induction of enzymes such as spermidine/spermine (B22157) N¹-acetyltransferase (SSAT) and spermine oxidase (SMOX). nih.gov SSAT acetylates spermidine and spermine, which are then either exported from the cell or become substrates for polyamine oxidase (PAOX), leading to their degradation. nih.gov The induction of SMOX can also lead directly to the oxidation of spermine. nih.gov This increased catabolism results in the depletion of cellular polyamine pools. mdpi.com
The catabolism of polyamines generates potentially toxic byproducts, including hydrogen peroxide (H₂O₂), 3-aminopropanal, and acrolein. nih.govmdpi.com These reactive species can contribute to oxidative stress and cellular damage.
| Pathway Component | Potential Effect of this compound | Key Enzymes Involved | Potential Downstream Consequences |
|---|---|---|---|
| Polyamine Biosynthesis | Downregulation | Ornithine Decarboxylase (ODC), S-adenosylmethionine Decarboxylase (AdoMetDC) | Decreased levels of putrescine, spermidine, and spermine; Inhibition of cell proliferation |
| Polyamine Catabolism | Upregulation | Spermidine/spermine N¹-acetyltransferase (SSAT), Spermine Oxidase (SMOX), Polyamine Oxidase (PAOX) | Depletion of cellular polyamines; Production of H₂O₂, reactive aldehydes, and oxidative stress |
Inferred Modulation of Cellular Redox Environment
The presence of a terminal thiol (-SH) group in this compound suggests its involvement in redox-related biochemical pathways. Aminothiols are a class of compounds known for their radioprotective and antioxidant properties, primarily due to the reactivity of the thiol group. nih.govmdpi.com
Scavenging of Reactive Oxygen Species (ROS): The thiol group can act as a potent scavenger of reactive oxygen species (ROS), such as hydroxyl radicals. mdpi.com By donating a hydrogen atom, the thiol can neutralize these damaging free radicals, thereby mitigating oxidative stress within the cell. This mechanism is a key feature of many radioprotective agents. nih.govmdpi.com
Formation of Mixed Disulfides: Research on similar aminothiols has shown that they can form mixed disulfides with endogenous thiol-containing molecules like cysteine and glutathione (B108866). nih.gov This interaction can influence the cellular redox state and the function of proteins that are regulated by thiol-disulfide exchange reactions. Glutathione, in particular, is a critical component of the cell's antioxidant defense system.
Interaction with DNA: The polyamine backbone of the molecule suggests a potential for interaction with DNA. Polyamines are known to bind to the major groove of DNA, and this binding can play a role in DNA stabilization and protection. nih.gov The presence of a thiol group that can scavenge ROS in proximity to DNA could offer a localized protective effect against oxidative DNA damage. nih.gov
| Biochemical Process | Potential Role of this compound | Mechanism | Potential Cellular Outcome |
|---|---|---|---|
| Redox Homeostasis | Antioxidant/ROS Scavenger | Donation of a hydrogen atom from the thiol group to neutralize free radicals. | Reduction of oxidative stress; Protection against cellular damage. |
| Thiol-Disulfide Exchange | Formation of Mixed Disulfides | Reaction with cellular thiols like cysteine and glutathione. | Alteration of cellular redox potential; Modulation of protein function. |
| DNA Protection | Localized ROS Scavenging | Binding to DNA via the polyamine backbone, with the thiol group scavenging nearby ROS. | Protection of DNA from oxidative damage. |
Pre Clinical Research and Biological Applications
Radioprotective Efficacy in Cellular Models
Aminothiols are recognized as highly effective free-radical scavengers that can shield cells from the cytotoxic effects of ionizing radiation. nih.govresearchgate.net The active forms of these compounds, such as WR-1065, are known to concentrate within the nucleus and mitochondria, allowing them to protect these critical organelles from free radical damage induced by radiation. nih.gov Research demonstrates that these compounds can protect cells from both low- and high-LET (Linear Energy Transfer) radiation. nih.govresearchgate.net Beyond their function as radical scavengers, it is evident that aminothiols can also modify cellular radiosensitivity by directly regulating signaling pathways involved in the DNA damage response. nih.govresearchgate.net
In preclinical cellular studies, the protective effect of the aminothiol (B82208) WR-1065 is most pronounced when the agent is present during an acute exposure to ionizing radiation. nih.gov For instance, in studies using V79 Chinese hamster lung fibroblast cells, a 4 mM concentration of WR-1065 was effective in protecting against cell lethality only when administered during the irradiation period. nih.gov Similarly, pre-incubation of human endothelial cells (HMEC) with 4 mM WR-1065 for 30 minutes before exposure to X-rays conferred a significant radioprotective effect. aacrjournals.org This protective capacity extends to various cell types, including hematopoietic progenitor cells, which are highly sensitive to radiation. nih.gov The presence of the aminothiol during acute radiation events is crucial for mitigating the immediate damaging effects. nih.gov
Current research on aminothiol radioprotectors has predominantly focused on their efficacy against acute, high-dose radiation exposures, which are relevant in contexts such as radiotherapy and potential radiation accidents. mdpi.com Information regarding the protective effects of compounds like 2-[3-(methylamino)propylamino]ethanethiol against chronic, low-dose-rate ionizing radiation is not extensively covered in the available scientific literature. The primary mechanism of action, which involves scavenging free radicals generated during the initial radiolysis of water, is most effective against the high concentration of radicals produced by acute exposures.
A primary measure of a radioprotector's efficacy is its ability to increase cell survival following irradiation. The aminothiol WR-1065 has demonstrated a significant capacity to reduce radiation-induced cell death in various cellular models. In V79 hamster cells, treatment with 4 mM WR-1065 during irradiation resulted in a dose modification factor (DMF) of 1.9, indicating that a 1.9-fold higher dose of radiation was required to produce the same level of cell killing in protected cells compared to unprotected cells. nih.gov Studies on human endothelial cells also confirmed a cytoprotective effect at a 4 mM concentration. aacrjournals.org In particularly radiosensitive cells, such as mouse bone marrow hematopoietic progenitors, WR-1065 provided a 6- to 10-fold increase in radioprotection. nih.gov
| Cell Line | Aminothiol Concentration | Observed Protective Effect | Reference |
|---|---|---|---|
| V79 Chinese Hamster Cells | 4 mM | Dose Modification Factor (DMF) of 1.9 | nih.gov |
| Human Endothelial Cells (HMEC) | 4 mM | Significant cytoprotective effect | aacrjournals.org |
| Mouse Bone Marrow Hematopoietic Progenitors | 4 mM | 6-10 fold increase in radioprotection | nih.gov |
Aminothiols can effectively reduce the frequency of radiation-induced genetic mutations. nih.gov In experiments with V79 Chinese hamster cells, WR-1065 was shown to protect against mutagenesis at the hypoxanthine-guanine phosphoribosyl transferase (HGPRT) locus. nih.gov Following a 10 Gy dose of gamma rays, the mutation frequency was 77 per 10⁶ survivors in unprotected cells. nih.gov This frequency was significantly reduced when WR-1065 was present, demonstrating its antimutagenic properties. nih.gov Interestingly, unlike its effect on cell survival, the compound was effective at reducing mutations even when administered after the radiation exposure, suggesting it interferes with the processes that lead to the fixation of genetic damage in surviving cells. nih.gov Furthermore, WR-1065 has been shown to protect cells from delayed genomic instability, a long-term effect of radiation that can lead to mutations in the progeny of irradiated cells. nih.govresearchgate.net
| Treatment Condition (10 Gy γ-rays) | Mutation Frequency (per 10⁶ survivors) | Reference |
|---|---|---|
| Radiation Only | 77 ± 8 | nih.gov |
| WR-1065 present during irradiation | 27 ± 6 | nih.gov |
| WR-1065 added immediately after irradiation | 42 ± 7 | nih.gov |
| WR-1065 added 3 hours after irradiation | 42 ± 7 | nih.gov |
Aminothiols prevent radiation-induced cell death through multiple mechanisms, including the protection of DNA from initial damage and the modulation of cellular stress responses. At a concentration of 4 mM, WR-1065 was found to protect against the formation of DNA single-strand breaks (SSBs) when present during irradiation. nih.gov By reducing the initial load of DNA damage, the compound lessens the cytotoxic burden on the cell. Furthermore, studies on human endothelial cells have shown that pre-treatment with 4 mM WR-1065 significantly reduces the incidence of radiation-induced apoptosis, a form of programmed cell death. aacrjournals.org The protective mechanisms are not solely based on radical scavenging; WR-1065 can also activate key proteins in the DNA damage signaling pathway, such as the Tip60 acetyltransferase, which contributes to its radioprotective effects. nih.govresearchgate.net
Differential Radioprotective Effects in Normal Versus Malignant Tissues (General Aminothiol Principle)
A critical feature of certain aminothiol prodrugs, such as Amifostine (B1664874) (WR-2721), is their ability to selectively protect normal tissues over malignant ones during radiotherapy. nih.gov This differential effect is based on physiological and enzymatic differences between healthy and cancerous tissues. nih.gov The prodrug Amifostine is dephosphorylated into its active, free thiol form (WR-1065) by the enzyme alkaline phosphatase. nih.gov This enzyme is highly expressed in the membranes of normal tissues but is often deficient in tumor tissues. nih.gov
Several factors contribute to this selectivity:
Enzyme Activity: The high expression of alkaline phosphatase in normal tissues leads to efficient activation of the prodrug, making the protective agent readily available. nih.gov
Tumor Microenvironment: The microenvironment of solid tumors is often acidic, which inhibits the activity of alkaline phosphatase and thus reduces the activation of the radioprotector within the tumor. nih.gov
Vascularization: The abnormal and often leaky vasculature characteristic of tumors can restrict the penetration and uptake of the drug into malignant cells, further limiting its protective effect on the cancer. nih.gov
This selective activation and uptake mechanism allows the aminothiol to protect healthy tissues from radiation damage while having minimal protective effect on tumor tissues, thereby preserving the efficacy of radiotherapy. nih.gov
Potential for Counteracting Radiation Effects on Biological Systems
Preclinical research has extensively documented the potential of aminothiol compounds to counteract the damaging effects of ionizing radiation on biological systems. Studies using animal models have demonstrated significant protection against both immediate and long-term radiation-induced injury across various tissues.
Research into the radioprotective effects of WR-151327, a related aminothiol, has shown its potential to protect against late normal tissue damage from gamma rays. nih.gov In a study involving mice whose hind legs were irradiated, administration of the compound reduced late-stage damage such as leg contracture and skin shrinkage. nih.gov The protective effect was quantified using a Dose Modifying Factor (DMF), which measures the factor by which the radiation dose must be increased for a drug-treated group to achieve the same level of damage as an untreated group. For skin shrinkage, a significant DMF of 1.8 was observed, while for leg contracture, the DMF was 1.3. nih.gov Histological analysis confirmed that the compound mitigated changes like epidermal hyperplasia, dermal fibrosis, and muscular atrophy. nih.gov
Further studies have demonstrated that these compounds can protect against whole-body irradiation. One aminothiol, PrC-210, conferred 100% survival in mice exposed to an otherwise 100% lethal dose of radiation. nih.gov This highlights the systemic potential of such compounds to counteract the life-threatening effects of high-dose radiation exposure.
The active metabolite of Amifostine, WR-1065, has also been shown to provide significant radioprotection to irradiated cells. nih.gov In clonogenic assays, pre-incubation with WR-1065 protected cells from death induced by both low-LET (Linear Energy Transfer) X-rays and high-LET iron ions. nih.gov The compound has also been shown to protect against radiation-induced chromosomal damage and delayed genomic instability, which are critical factors in the long-term consequences of radiation exposure, including carcinogenesis. nih.govscielo.br
Table 1: Summary of Preclinical Findings on Radioprotection by Related Aminothiols This table is interactive. You can sort and filter the data.
| Compound | Radiation Type | Model System | Observed Protective Effects | Dose Modifying Factor (DMF) | Reference |
|---|---|---|---|---|---|
| WR-151327 | 137Cs Gamma Rays | Mouse Hind Leg | Reduced leg contracture and skin shrinkage; mitigated histological damage. | Leg Contracture: 1.3, Skin Shrinkage: 1.8 | nih.gov |
| PrC-210 | Gamma Rays | Mice (Whole Body) | Conferred 100% survival against a lethal radiation dose (LD95). | Not Specified | nih.gov |
| WR-1065 | X-rays, Iron Ions | RKO36 Human Cells | Increased cell survival; reduced chromosomal damage and delayed genomic instability. | Not Specified | nih.gov |
Studies on Mitigation of Radiation-Induced Oxidative Stress
A primary mechanism by which aminothiols counteract radiation damage is through the mitigation of oxidative stress. nih.gov Ionizing radiation causes the radiolysis of water molecules in tissues, generating a surge of reactive oxygen species (ROS), such as hydroxyl radicals. These free radicals can inflict widespread damage on critical cellular components, including DNA, lipids, and proteins. ias.ac.intaylorfrancis.com
Aminothiols are highly effective free radical scavengers. ias.ac.inresearchgate.net The thiol (-SH) group present in these molecules can donate a hydrogen atom to neutralize highly reactive free radicals, thereby preventing them from damaging cellular structures. taylorfrancis.com This direct scavenging action is considered a major contributor to their radioprotective effects. scielo.brias.ac.in
Preclinical studies have demonstrated that these compounds can modulate cellular responses to oxidative damage. Research on WR-1065 showed that it could significantly decrease the levels of ROS and lipid peroxidation while preserving the status of endogenous antioxidants like glutathione (B108866) (GSH) and superoxide (B77818) dismutase (SOD) activity in cells stressed by chemotherapy agents known to induce oxidative damage. nih.gov
Beyond direct scavenging, aminothiols can influence cellular signaling pathways involved in the DNA damage response. researchgate.net WR-1065 has been found to regulate the activity of the Tip60 acetyltransferase and activate the ATM kinase, both of which are crucial for signaling the presence of DNA damage and coordinating repair. researchgate.net Furthermore, novel aminothiol compounds have been shown to decrease oxidative stress by upregulating the expression of Nrf2, a key transcription factor that controls the expression of antioxidant proteins. nih.gov By activating these protective pathways, the compounds help cells manage and repair radiation-induced damage more effectively. nih.govnih.gov This multifaceted approach—combining direct ROS neutralization with the enhancement of the cell's own defense and repair systems—underpins the robust mitigation of radiation-induced oxidative stress observed in preclinical studies. nih.gov
Table 2: Mechanisms of Mitigating Radiation-Induced Oxidative Stress This table is interactive. You can sort and filter the data.
| Mechanism | Description | Key Molecular Targets/Pathways | Related Compound Studied | Reference |
|---|---|---|---|---|
| Free Radical Scavenging | Direct neutralization of reactive oxygen species (ROS) by donating a hydrogen atom from the thiol group. | Hydroxyl radicals (•OH), other ROS | General Aminothiol Mechanism | scielo.brias.ac.intaylorfrancis.com |
| Regulation of DNA Damage Response | Modulation of signaling pathways that detect DNA damage and initiate cellular repair processes. | ATM kinase, Tip60 acetyltransferase, p53 | WR-1065, Compound 8, Compound 12 | nih.govresearchgate.netnih.gov |
| Upregulation of Endogenous Antioxidants | Increasing the expression and activity of the cell's own antioxidant defense systems. | Nrf2, NQO1, Glutathione (GSH), Superoxide Dismutase (SOD) | Compound 12, WR-1065 | nih.govnih.gov |
| Inhibition of Apoptosis | Suppressing programmed cell death pathways that are activated by severe DNA and cellular damage. | p53, Bax, Bcl-2, Caspase cascade | Compound 8, Compound 12 | nih.govnih.gov |
Research on Derivatives, Analogues, and Structure Activity Relationships
Synthesis of 2-[3-(methylamino)propylamino]ethanethiol Analogues
General synthetic strategies often focus on two key areas: the polyamine backbone and the thiol group.
Modification of the Alkylamine Backbone : The length and branching of the alkylamine chain are systematically altered. Increasing the number of alkyl-amine segments is a common approach to potentially increase the molecule's affinity for negatively charged biological structures like DNA through enhanced ionic interactions nih.gov.
Alteration of the Thiol Group's Position : The placement of the ROS-scavenging thiol group is another critical area of modification. Synthesizing analogues where the thiol is positioned at the end of a short alkyl side chain can "display" the scavenger moiety away from the main backbone. This is theorized to enable more efficient ROS scavenging before these damaging species can interact with cellular components like DNA nih.gov.
The synthesis of a new family of aminothiol (B82208) molecules, such as the prototype PrC-210, often begins with commercially available starting materials and involves multi-step reaction sequences. For instance, a synthesis might start with a double displacement reaction, followed by hydroboration, conversion to a mesylate, and subsequent treatment with a thioacetate nih.gov. The final step typically involves the removal of protecting groups to yield the desired aminothiol nih.gov.
Structure-Activity Relationship (SAR) Studies for Radioprotection
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound like this compound influences its biological activity. For radioprotective aminothiols, the SAR is generally focused on two principal design concepts: interaction with DNA and scavenging of free radicals nih.gov.
DNA Interaction : A flexible alkyl chain backbone containing one or more amine groups becomes positively charged at physiological pH. This positive charge facilitates ionic interactions with the negatively charged phosphate (B84403) backbone of DNA, concentrating the radioprotective agent in proximity to this critical cellular target nih.gov.
Radical Scavenging : The presence of a thiol (-SH) group, either free or in a protected form that can be deprotected in vivo, is essential for scavenging the oxygen free radicals generated by ionizing radiation nih.gov.
By analyzing the radioprotective effects of various synthesized analogues, researchers can build a comprehensive SAR profile.
Specific modifications to the aminothiol structure have a direct and predictable impact on its radioprotective efficacy. SAR studies have revealed several key trends.
The combination of a positively charged alkyl-amine backbone with an ROS-scavenging thiol group is a determinant of radioprotective activity nih.gov. Systematically increasing the number of alkyl-amine segments in the backbone can lead to increased drug-DNA affinity and interaction. This enhanced interaction is often associated with increased growth inhibition in rapidly dividing cells, a property that can be harnessed for therapeutic benefit nih.gov.
The strategic placement of the thiol group also plays a significant role. Displaying the scavenger moiety on a side chain may improve its ability to intercept ROS before they can damage DNA nih.gov.
| Structural Modification | Rationale | Observed Effect on Activity |
|---|---|---|
| Increased number of alkyl-amine segments | Enhance ionic interaction with negatively charged DNA nih.gov | Increased drug-DNA affinity and growth inhibition nih.gov |
| Presence of a terminal thiol (-SH) group | Scavenging of reactive oxygen species (ROS) nih.gov | Essential for radioprotection nih.gov |
| Placement of thiol on a short alkyl side chain | "Display" the scavenger away from the DNA backbone for better ROS access nih.gov | Theoretically enables more efficient ROS scavenging nih.gov |
| Flexible alkyl chain backbone | Allows for optimal conformational arrangement for DNA binding nih.gov | Contributes to effective ionic interaction nih.gov |
Computational and Molecular Modeling Studies
Computational chemistry and molecular modeling are powerful tools for investigating the properties of chemical compounds and their interactions with biological systems at an atomic level nih.govscirp.org. These methods provide valuable insights that complement experimental data from synthesis and SAR studies, helping to elucidate mechanisms of action and guide the design of new, more potent analogues . For a compound like this compound, modeling can predict how it interacts with biological targets and how structural modifications might affect these interactions.
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid) nih.govmdpi.comdovepress.com. This method helps to predict the binding affinity and mode of interaction between the ligand and the target.
The general process for molecular docking involves:
Preparation of Structures : Three-dimensional structures of both the ligand (e.g., an analogue of this compound) and the receptor are prepared. This often involves adding hydrogen atoms and assigning partial charges mdpi.comdovepress.com.
Docking Simulation : A program like AutoDock Vina is used to explore a wide range of possible binding poses of the ligand within the active site of the receptor mdpi.com.
Scoring and Analysis : The different poses are "scored" based on a function that estimates the binding free energy. The pose with the best score is considered the most likely binding mode, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed nih.govnih.gov.
| Parameter | Description | Significance |
|---|---|---|
| Binding Affinity (kcal/mol) | An estimation of the binding free energy between the ligand and the receptor. | A lower (more negative) value indicates a stronger, more favorable binding interaction. |
| Root Mean Square Deviation (RMSD) | A measure of the average distance between the atoms of the docked ligand pose and a reference pose (e.g., from a crystal structure) nih.govmdpi.com. | Low RMSD values suggest the docking protocol can accurately reproduce a known binding mode nih.gov. |
| Intermolecular Interactions | Identification of specific interactions like hydrogen bonds, ionic bonds, and hydrophobic contacts between the ligand and amino acid residues of the receptor nih.gov. | Reveals the key structural features responsible for binding and biological activity. |
Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a molecular system over time nih.govnih.govmdpi.commdpi.com. While docking provides a static picture of the binding pose, MD simulations can assess the stability of the ligand-receptor complex and explore conformational changes that may occur upon binding mdpi.comnih.gov.
An MD simulation typically begins with the best-docked pose from a molecular docking study mdpi.com. The complex is placed in a simulated physiological environment (a box of water molecules and ions), and the system's energy is minimized mdpi.comnih.gov. The simulation then calculates the forces on each atom and solves Newton's equations of motion to track their movements over a set period, often on the scale of nanoseconds to microseconds mdpi.commdpi.com.
| Analysis | Description | Insight Provided |
|---|---|---|
| Root Mean Square Deviation (RMSD) | Measures the deviation of the protein or ligand structure from its initial position over time nih.gov. | Indicates the stability of the complex. A stable RMSD suggests the ligand remains bound in a consistent pose. |
| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual amino acid residues in the protein nih.gov. | Identifies flexible regions of the protein and how ligand binding might affect its dynamics. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation time. | Highlights the key hydrogen bonds that contribute to the stability of the binding. |
| Radius of Gyration (Rg) | Measures the compactness of the protein structure nih.gov. | Can indicate if the protein undergoes significant conformational changes (unfolding or compacting) upon ligand binding. |
Exploration of Related Aminothiol Structures
The study of this compound is informed by extensive research into other aminothiol compounds. These related structures provide a framework for understanding the fundamental requirements for radioprotective activity and serve as benchmarks for the development of new agents.
Amifostine (B1664874) : This is a well-known clinical aminothiophosphonate radioprotector. However, its use can be limited by side effects. The development of new aminothiols often aims to improve upon the efficacy and safety profile of amifostine nih.gov.
PrC-210 : This compound, with the chemical name 3-(methylamino)-2-((methylamino)methyl)propane-1-thiol, is the prototype of a newer family of aminothiol radioprotectors. Research on PrC-210 and its progenitors has been instrumental in refining the design concepts for this class of molecules, particularly regarding the systematic increase of alkyl-amine segments and the strategic placement of the thiol group nih.gov.
3-(Methylamino)propylamine (MAPA) : This diamine is a structural component of this compound. Studies on MAPA itself, for instance in the context of CO2 capture, provide physical and chemical data on a key fragment of the target molecule mdpi.com.
Other Aminothiol Analogues : Research programs in both the U.S. and the former Soviet Union have explored a variety of aminothiol structures based on the core principles of a positively charged backbone and a radical-scavenging thiol group nih.gov. This body of work provides a rich historical context and a broad database of structures for comparison.
By comparing the properties and activities of these and other related structures, researchers can better predict the potential of novel compounds like this compound and its derivatives.
Phosphonothiol Derivatives (e.g., WR-2721, WR-3689, WR-77913)
A prominent class of derivatives is the phosphonothiols, where a phosphate group is added to the thiol end of the molecule. This modification creates a prodrug that can be dephosphorylated in tissues to release the active free thiol.
WR-2721 (Amifostine) , chemically known as S-2-(3-aminopropylamino)ethylphosphorothioic acid, is one of the most extensively studied radioprotective agents. taylorfrancis.com Its structure is closely related to this compound, with the key difference being the terminal phosphorothioate group. This group enhances the drug's stability and allows for selective activation in normal tissues, which are rich in alkaline phosphatase, the enzyme responsible for converting WR-2721 to its active thiol metabolite, WR-1065. mdpi.com
WR-3689 , or S-2-(3-methylaminopropylamino)ethylphosphorothioic acid, is a close analogue of WR-2721. The primary structural difference is the presence of a methyl group on the terminal amino group of the propylamino side chain. This seemingly minor modification has been shown to influence the drug's biodistribution and potency. Comparative studies have indicated that WR-3689 can achieve higher concentrations in certain tissues compared to WR-2721. iaea.orgnih.gov On a molar basis, however, WR-2721 has been suggested to be a more effective protector in some experimental models. nih.gov
WR-77913 , known as 3-amino-2-hydroxypropyl phosphorothioate, represents a different structural modification. nih.gov While still a phosphorothioate, its aminoalkyl backbone differs from that of WR-2721 and WR-3689. Research comparing these three compounds has revealed differences in their biodistribution and time to reach peak concentrations in tissues. iaea.org For instance, blood levels of WR-77913 have been observed to be significantly higher than those of WR-2721 shortly after administration. nih.gov
The structure-activity relationship in these phosphonothiol derivatives highlights the importance of the aminoalkyl chain and the terminal phosphate group. The length and branching of the carbon chain, as well as the degree of substitution on the nitrogen atoms, influence the compound's uptake, metabolism, and ultimately its radioprotective efficacy.
Table 1: Phosphonothiol Derivatives
| Compound Name | Chemical Structure | Key Structural Features |
| WR-2721 (Amifostine) | S-2-(3-aminopropylamino)ethylphosphorothioic acid | Terminal phosphorothioate group; propylamino side chain. |
| WR-3689 | S-2-(3-methylaminopropylamino)ethylphosphorothioic acid | Methyl group on the terminal amino group of the propylamino side chain. |
| WR-77913 | 3-amino-2-hydroxypropyl phosphorothioate | Hydroxyl group on the propyl chain; phosphorothioate group. |
Other Aminothiol Classes
Beyond the phosphonothiols, research has extended to other classes of aminothiols to explore different structure-activity relationships for radioprotection.
One area of investigation has focused on the length of the carbon chain separating the amino and thiol groups. Studies on a homologous series of mercaptoethylamine have shown that lengthening the carbon chain can impact radioprotective efficacy. allenpress.com While some studies in mammalian systems have suggested an optimal chain length, research in other models has indicated a more gradual change in efficacy with increasing chain length. allenpress.com
Another class of aminothiols includes compounds with varied numbers of amine groups and carbon atoms. For instance, research into a family of 17 novel nucleophilic-polyamine and aminothiol structures revealed that smaller molecules with 4-6 carbons and 1-2 amine groups were particularly effective as radioprotectors. tandfonline.comnih.gov A key finding from this research was that the spatial arrangement of the thiol group relative to the rest of the molecule is crucial. Compounds where the terminal thiol was projected away from the main alkylamine backbone demonstrated significant radioprotective activity. tandfonline.comnih.gov
One notable example from this class is PrC-210 , a five-carbon, single-thiol alkylamine. tandfonline.comnih.gov This compound was found to be a highly effective radioprotector. tandfonline.comnih.gov Its structure, which differs from the linear arrangement of older aminothiols, is thought to contribute to its efficacy by positioning the reactive thiol group for optimal interaction with free radicals while the alkylamine portion may interact with DNA. tandfonline.comnih.gov
Furthermore, the introduction of different functional groups and the capping of amine and thiol groups have been explored to enhance properties like stability and oral bioavailability. nih.gov The design of novel aminothiols often involves creating a balance between the DNA-interacting properties of the alkylamine backbone and the radical-scavenging ability of the thiol group. nih.gov The gauche conformation of the sulfur and nitrogen atoms, leading to a non-bonded intramolecular interaction, is also believed to be important for the free radical scavenging mechanism of some aminothiols. ias.ac.incore.ac.uk
Table 2: Other Aminothiol Classes
| Compound/Class | Key Structural Features | Research Findings on Structure-Activity Relationship |
| Mercaptoethylamine Homologs | Varied carbon chain length between amino and thiol groups. | Efficacy can be influenced by the distance between the amino and thiol functionalities. allenpress.com |
| PrC-210 | Five-carbon alkylamine with a single thiol group projected away from the backbone. | The spatial orientation of the thiol group is critical for high radioprotective efficacy. tandfonline.comnih.gov |
| Novel Polyamine-Thiol Hybrids | Linear alkylamino backbone with multiple, often capped, terminal thiols. | Increasing the number of thiol groups and capping them can enhance ROS scavenging and improve bioavailability. nih.gov |
Future Research Directions
Advanced Molecular and Cellular Mechanistic Studies
Future research will likely focus on elucidating the precise molecular and cellular mechanisms underlying the actions of 2-[3-(methylamino)propylamino]ethanethiol. As an aminothiol (B82208), it is presumed to function as a radioprotective agent through mechanisms common to this class of compounds, such as the scavenging of free radicals and the donation of hydrogen atoms to repair damaged biological molecules. taylorfrancis.com
Key areas for future mechanistic studies include:
Interaction with DNA and other biomolecules: Investigations into how this compound and its metabolites interact with DNA and other critical cellular components will be crucial. The binding of aminothiols to the major groove of DNA can distort the helix and provide protection from radiation damage. nih.gov
Modulation of cellular signaling pathways: Research is needed to understand how this compound may influence cellular signaling pathways involved in DNA repair, cell cycle regulation, and apoptosis. tandfonline.com Some aminothiols have been shown to induce a cell cycle block at the G1/S border, allowing more time for DNA repair. nih.gov
Formation of mixed disulfides: A significant mechanism of action for aminothiols is the formation of mixed disulfides with cysteine residues in proteins and with glutathione (B108866). nih.govbohrium.com This process can protect vital enzymes and structural proteins from oxidative damage. Detailed studies on the disulfide-forming potential of this compound will be informative.
Table 1: Potential Mechanistic Avenues for this compound
| Mechanistic Aspect | Potential Role of this compound |
|---|---|
| Radical Scavenging | The thiol group can directly neutralize radiation-induced free radicals like hydroxyl (•OH) and superoxide (B77818) (O2•−). ias.ac.in |
| DNA Interaction | The polyamine-like structure may facilitate binding to the DNA major groove, offering localized protection. nih.gov |
| Mixed Disulfide Formation | Reversible formation of mixed disulfides with proteins can shield them from oxidative stress. nih.govbohrium.com |
| Cell Cycle Modulation | May induce temporary cell cycle arrest to allow for DNA repair mechanisms to function. nih.gov |
Development of Novel Analogues with Enhanced Efficacy
A significant future research direction will be the rational design and synthesis of novel analogues of this compound with improved efficacy and reduced toxicity. Structure-activity relationship (SAR) studies will be fundamental to this effort, aiming to optimize the compound's radioprotective properties. nih.gov
Key strategies for analogue development may include:
Modification of the alkylamine backbone: Altering the length and charge of the alkylamine chain can influence DNA binding affinity and cellular uptake. nih.gov Studies on other aminothiols have shown that those with 4-6 carbons and 1-2 amine groups are highly radioprotective. nih.govbohrium.com
Substitution on the thiol group: Introducing different functional groups to the thiol moiety could modulate its nucleophilicity and radical scavenging ability.
Stereochemical considerations: The stereochemistry of aminothiols can significantly impact their biological activity. nih.gov Synthesizing and evaluating stereoisomers of this compound and its analogues will be important.
Table 2: Structure-Activity Relationship Considerations for Aminothiol Analogues
| Structural Modification | Desired Outcome | Rationale |
|---|---|---|
| Varying alkyl chain length | Optimized DNA interaction and cellular uptake | Chain length affects the flexibility and charge distribution of the molecule. nih.gov |
| Altering the number of amine groups | Enhanced binding to negatively charged biomolecules | Increased positive charge can improve interaction with DNA and other cellular targets. nih.gov |
| Introducing bulky substituents | Increased selectivity for specific cellular compartments | Steric hindrance can direct the molecule to particular subcellular locations. |
Integration with Emerging Biotechnologies and Radiopharmaceutical Chemistry
The integration of this compound and its future analogues with emerging biotechnologies and radiopharmaceutical chemistry represents a promising frontier. This could lead to the development of targeted therapies and advanced imaging agents.
Bioconjugation for Targeted Delivery: The amine and thiol groups of this compound provide functional handles for bioconjugation. nih.gov This would allow the compound to be attached to targeting moieties such as antibodies, peptides, or nanoparticles, enabling its selective delivery to tumor tissues. This targeted approach would enhance its radioprotective effects on healthy tissues during radiotherapy while potentially sensitizing cancer cells to treatment.
Radiolabeling for Imaging and Therapy: The development of radiolabeled versions of this compound could enable its use in nuclear medicine. nih.govresearchgate.net For example, labeling with a positron-emitting radionuclide would allow for Positron Emission Tomography (PET) imaging to study its biodistribution and target engagement in vivo. nih.gov Furthermore, conjugation to a therapeutic radionuclide could create a theranostic agent for targeted radionuclide therapy.
Application in Boron Neutron Capture Therapy (BNCT): The development of boron-containing analogues of this compound could lead to novel agents for BNCT. nih.govnih.gov BNCT is a targeted radiation therapy that requires the selective accumulation of boron-10 in tumor cells. thno.orgresearchgate.net The aminothiol structure could serve as a scaffold to deliver boron to cancer cells, enhancing the efficacy of this therapeutic modality.
Table 3: Potential Applications in Biotechnology and Radiopharmaceutical Chemistry
| Application | Description | Potential Advantage |
|---|---|---|
| Targeted Bioconjugates | Covalent attachment to tumor-targeting ligands (e.g., antibodies, peptides). nih.gov | Increased concentration at the tumor site, minimizing systemic toxicity. |
| PET Imaging Agents | Radiolabeling with positron emitters (e.g., Fluorine-18) to visualize in vivo distribution. nih.gov | Non-invasive assessment of drug delivery and target engagement. |
| Targeted Radionuclide Therapy | Conjugation with therapeutic radionuclides (e.g., Lutetium-177, Actinium-225). | Targeted delivery of cytotoxic radiation to cancer cells. |
| BNCT Agents | Incorporation of boron-10 atoms into the molecular structure. nih.govnih.gov | Enhanced efficacy of Boron Neutron Capture Therapy. |
Q & A
Q. What synthetic strategies are recommended for preparing 2-[3-(methylamino)propylamino]ethanethiol, and how do reaction conditions influence product formation?
Methodological Answer: The synthesis of aminoethanethiol derivatives typically involves reacting thiol-containing precursors with amines under controlled conditions. For structurally similar ligands (e.g., triethoxysilyl-substituted analogs), reactions with metal salts (e.g., ZnX₂, CdX₂) in tetrahydrofuran (THF) or dichloromethane (CH₂Cl₂) yield mononuclear or dinuclear complexes depending on protonation states . Key factors include:
- Proton Quenching: Adding NEt₃ deprotonates the ligand, enabling chelation via N and S atoms, while its absence results in zwitterionic ligand behavior with terminal S coordination .
- Solvent Choice: Polar aprotic solvents like THF favor dinuclear complex formation, while CH₂Cl₂ may stabilize mononuclear species.
- Characterization: Use IR spectroscopy to identify S–M bonding (≈250–300 cm⁻¹ shifts) and ¹H/¹³C NMR to confirm ligand coordination modes.
Q. Table 1: Reaction Conditions and Products for Aminoethanethiol Complexes
| Protonation State | Solvent | Additive | Complex Type | Coordination Mode |
|---|---|---|---|---|
| Zwitterionic | THF/CH₂Cl₂ | None | Dinuclear [M(LH)X₂]₂ | Terminal/bridging S |
| Deprotonated | THF | NEt₃ | Dinuclear [MLX]₂ | Chelating N/S + bridging S |
Q. What spectroscopic and analytical techniques are essential for characterizing this compound and its metal complexes?
Methodological Answer: A multi-technique approach is critical:
- Elemental Analysis: Confirm stoichiometry of metal-ligand complexes.
- Vibrational Spectroscopy (IR/Raman): Identify S–M bonds (e.g., Zn–S at ~270 cm⁻¹) and protonation-dependent N–H stretches .
- NMR: ¹H/¹³C NMR resolves ligand coordination geometry. For example, downfield shifts in ¹H NMR signals indicate S–M bonding .
- Mass Spectrometry: Validate molecular ion peaks and fragmentation patterns of dinuclear vs. mononuclear species.
Advanced Research Questions
Q. How does the protonation state of this compound influence its coordination chemistry with transition metals?
Methodological Answer: The ligand exhibits pH-dependent behavior:
- Zwitterionic Form (LH): In acidic or neutral conditions, the ligand acts as a bridging or terminal S-donor, forming dinuclear complexes like [Zn(LH)Cl₂]₂. The N–H group remains uncoordinated .
- Deprotonated Form (L⁻): With NEt₃, the ligand chelates metals via N and S atoms, forming stable [ZnLCl]₂ complexes. Bridging S atoms enable extended network structures .
Experimental Design: - Adjust pH using NEt₃ or proton donors.
- Compare IR spectra for S–M vs. N–M bonding signatures.
- Use X-ray crystallography to resolve structural differences.
Q. Can this compound be grafted onto silica-based materials for environmental applications, such as heavy metal remediation?
Methodological Answer: Yes, silane-functionalized analogs (e.g., triethoxysilyl derivatives) are grafted onto silica gel via sol-gel processes:
Grafting Optimization: Use anhydrous conditions to prevent premature hydrolysis. Characterize with ²⁹Si CP-MAS NMR to confirm Si–O–Si linkages .
Metal Uptake Testing:
- Batch Process: Expose modified silica to aqueous Cd²⁺, Hg²⁺, or Pb²⁺. Measure residual metal concentrations via ICP-MS.
- Column Process: Assess breakthrough curves to determine binding capacity.
Results: Hg²⁺ and Pb²⁺ show higher affinity than Cd²⁺, likely due to softer Lewis acid-thiol interactions .
Q. How should researchers address contradictions in spectroscopic data when analyzing metal complexes of this ligand?
Methodological Answer: Contradictions often arise from:
- Dynamic Equilibria: Mixtures of mononuclear/dinuclear species may coexist. Use temperature-dependent NMR to identify equilibrium shifts.
- Protonation Artifacts: Ensure consistent pH during characterization.
- Complementary Techniques: Cross-validate with elemental analysis (stoichiometry), EXAFS (metal coordination geometry), and magnetic susceptibility (for paramagnetic species).
Case Study: reports conflicting NMR signals for Cd complexes due to solvent-dependent aggregation. Resolve by repeating experiments in identical solvents and concentrations .
Q. What are the challenges in designing catalytic or sensing applications using this ligand?
Methodological Answer: Key challenges include:
- Air Sensitivity: Thiol groups oxidize readily. Use Schlenk techniques or antioxidants (e.g., ascorbic acid).
- Ligand Lability: Dynamic S–M bonds may limit catalytic turnover. Stabilize via steric hindrance (e.g., bulky substituents on the propylamino chain).
- Selectivity: Tweak ligand electronics (e.g., substituents on the methylamino group) to enhance metal specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
